molecular formula C8H5NO3 B1314605 Furo[3,2-b]pyridine-2-carboxylic acid CAS No. 112372-14-2

Furo[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B1314605
CAS No.: 112372-14-2
M. Wt: 163.13 g/mol
InChI Key: VHRCHODSRLMXFM-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Furo[3,2-b]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as a catalyst in multi-component synthesis reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex heterocyclic compounds. For instance, it has been used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones, where it interacts with aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . These interactions often involve the formation of carbocation intermediates, which are crucial for the reaction’s progression.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to possess neuroprotective, immunological, and anti-proliferative effects within the body . These effects are mediated through its interactions with specific cellular receptors and enzymes, leading to changes in cell function and behavior. For example, its role as a catalyst in biochemical reactions can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to act as a catalyst and interact with various biomolecules. It can form coordination complexes with metal ions, which enhances its catalytic efficiency . Additionally, it can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are essential for its binding to target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under normal storage conditions, but its activity may decrease over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects such as neuroprotection and immunomodulation . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the body. It is an endogenous metabolite of L-tryptophan and can be produced through the enzymatic oxidation of 3-hydroxyanthranilic acid by 3-hydroxyanthranilic acid oxygenase . This metabolic pathway is crucial for its role in various biochemical reactions and its impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its activity, as it needs to reach its target sites to exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization, as it needs to be in the right cellular environment to interact with its target biomolecules effectively . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,2-b]pyridine-2-carboxylic acid typically involves multi-step reactions. One common method includes the cycloisomerization of ynamides followed by a [4+2] cycloaddition process. This method employs gold, palladium, and phosphoric acid as catalysts to achieve high yields and selectivity . Another approach involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity, are likely applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carboxylic acid group to an alcohol or other derivatives.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Furo[3,2-b]pyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.

    Biology: It is used in the development of bioactive molecules and studying their interactions with biological targets.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Furo[3,2-b]pyridine-2-carboxylic acid can be compared with other similar compounds such as:

This compound is unique due to its specific ring structure and the resulting chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

furo[3,2-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)7-4-5-6(12-7)2-1-3-9-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRCHODSRLMXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549936
Record name Furo[3,2-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112372-14-2
Record name Furo[3,2-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112372-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furo[3,2-b]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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